molecular formula C10H10O4 B13855806 5-Ethylbenzene-1,3-dicarboxylic acid

5-Ethylbenzene-1,3-dicarboxylic acid

Cat. No.: B13855806
M. Wt: 194.18 g/mol
InChI Key: YDSDAFHSGOSAOS-UHFFFAOYSA-N
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Description

5-Ethylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It consists of a benzene ring substituted with an ethyl group and two carboxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene followed by carboxylation. One common method is the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by the carboxylation of ethylbenzene using carbon dioxide under high pressure and temperature in the presence of a catalyst like sodium hydroxide to introduce the carboxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylbenzene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethylbenzene-1,3-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid (Phthalic acid)
  • 1,4-Benzenedicarboxylic acid (Terephthalic acid)
  • 1,3-Benzenedicarboxylic acid (Isophthalic acid)

Uniqueness

5-Ethylbenzene-1,3-dicarboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to other benzenedicarboxylic acids. This substitution can affect its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other dicarboxylic acids may not be as effective .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

YDSDAFHSGOSAOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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